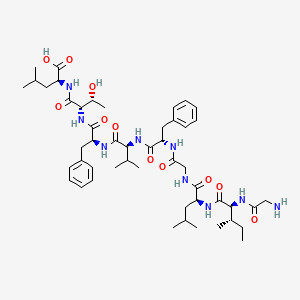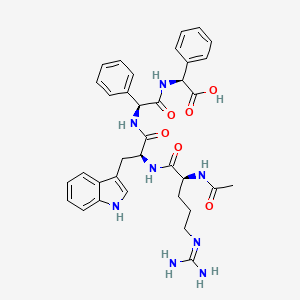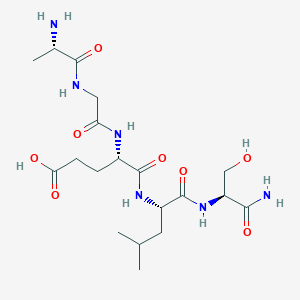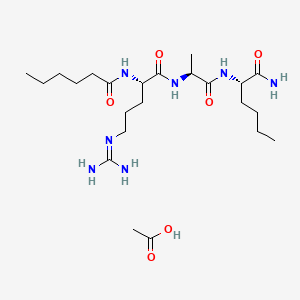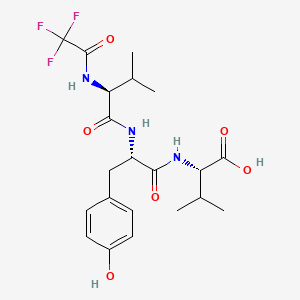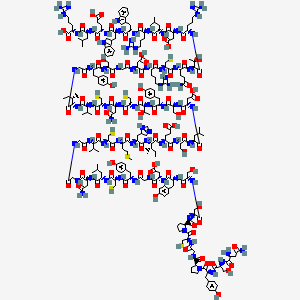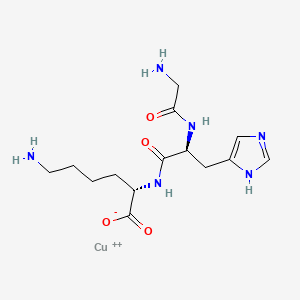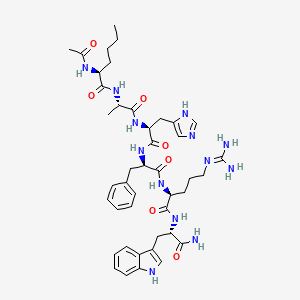
Z-L-Aza-OH*CHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-Aza-OH*CHA is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is often used in research and industrial applications, particularly in the synthesis of zeolites and other porous materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Aza-OH*CHA typically involves the use of organic structure-directing agents. One common method is the hydrothermal synthesis, where the compound is formed under high-temperature and high-pressure conditions. The reaction often involves the use of N,N,N-Trimethyl-1-adamantammonium or N,N,N-Dimethylethylcyclohexyl ammonium cations as templates .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar hydrothermal methods. The process involves mixing the necessary reactants in an autoclave and heating them to the required temperature and pressure. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Z-L-Aza-OH*CHA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Z-L-Aza-OH*CHA has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems, including as a drug delivery agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of advanced materials, including catalysts and adsorbents.
Mécanisme D'action
The mechanism of action of Z-L-Aza-OH*CHA involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-1-adamantammonium
- N,N,N-Dimethylethylcyclohexyl ammonium
- Chabazite-type zeolites
Uniqueness
Z-L-Aza-OH*CHA is unique due to its specific structure and properties, which make it particularly effective as a catalyst and in the synthesis of porous materials. Its ability to form highly crystalline and pure products sets it apart from other similar compounds .
Propriétés
Numéro CAS |
684270-44-8 |
|---|---|
Formule moléculaire |
C11H12N4O4*C6H13N |
Poids moléculaire |
264,24*99,18 g/mole |
Synonymes |
Z-L-Aza-OH*CHA; Z-Aza-OH*CHA; Cbz-L-Aza-OH*CHA; Cbz-Aza-OH*CHA; Z-L-beta-azidoalanine cyclohexylamine salt; N-alpha-Benzyloxycarbonyl-3-azido-L-alanine cyclohexylamine salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


